N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 2-ethylbutanamide moiety at position 2. The 2-ethylbutanamide side chain may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-3-11(4-2)17(22)19-16-14-9-24(23)10-15(14)20-21(16)13-7-5-6-12(18)8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNVLQXGGMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide typically involves multi-step reactionsCommon reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are utilized to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects. For example, it may inhibit mitochondrial respiration in fungi, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole Derivatives
The European Patent Application (EP 3 348 550A1) describes several benzothiazole-based analogs, including:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
Key Comparisons :
| Property | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Benzothiazole |
| Aromatic Substituent | 3-Chlorophenyl | 3-Chlorophenyl (common) |
| Side Chain | 2-Ethylbutanamide | Acetamide derivatives |
| Electronic Effects | Electron-deficient (thiophene) | Electron-withdrawing (CF₃, OMe) |
Pyrazole-Based Analogs
a) N-{4-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[(dimethylamino)methylene]-3-oxobutanamide ()
This compound shares a pyrazole ring but lacks the fused thiophene system. The trifluoromethyl and cyclopropyl groups enhance hydrophobicity, while the dimethylamino group introduces basicity.
b) N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()
This analog replaces the 3-chlorophenyl group with a 2,3-dimethylphenyl substituent and substitutes the butanamide with a furan-carboxamide.
Table 1: Substituent Effects on Pyrazole Analogs
| Compound | Substituent (Position 2) | Side Chain (Position 3) | LogP* |
|---|---|---|---|
| Target Compound | 3-Chlorophenyl | 2-Ethylbutanamide | ~3.5 |
| N-{4-[...]phenyl}-3-oxobutanamide | 4-Chlorophenyl | Dimethylamino-methylene-oxo | ~4.2 |
| N-[2-(2,3-dimethylphenyl)-...]furanamide | 2,3-Dimethylphenyl | Furan-2-carboxamide | ~2.8 |
Electronic and Topological Analysis
Electron Localization Function (ELF)
The ELF analysis () reveals that the thieno[3,4-c]pyrazole core in the target compound exhibits strong electron delocalization across the fused rings, enhancing stability. In contrast, benzothiazole analogs show localized electron density at the sulfur and nitrogen atoms, which may reduce resonance effects .
Electrostatic Potential (ESP)
This contrasts with benzothiazole derivatives, where the trifluoromethyl group creates a strong electron-deficient region .
Docking and Receptor Interactions
AutoDock4 simulations () predict that the target compound binds to a hypothetical receptor (e.g., kinase enzymes) via:
- Halogen bonding (3-chlorophenyl).
- Hydrogen bonding (amide carbonyl).
- Hydrophobic interactions (ethylbutanamide chain).
Comparatively, benzothiazole analogs with trifluoromethyl groups show stronger hydrophobic binding but weaker hydrogen-bonding capacity due to reduced polarity .
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an ethylbutanamide moiety. Its molecular formula is with a molecular weight of approximately 367.88 g/mol.
Synthesis Process:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thieno[3,4-c]pyrazole Core: This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of the 3-chlorophenyl group is often facilitated by electrophilic aromatic substitution methods.
- Amidation: The final step generally involves the formation of the amide bond with 2-ethylbutanoic acid derivatives.
Antimicrobial Properties
Research indicates that compounds containing a thieno[3,4-c]pyrazole structure exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives similar to this compound showed promising antifungal and antitubercular activities against various pathogens .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy:
- Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation .
- In vitro tests have shown cytotoxic effects against melanoma cells, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to specific receptors that modulate cellular signaling pathways.
- DNA Interaction: Potential interactions with DNA can influence gene expression and cellular functions.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of thieno[3,4-c]pyrazole derivatives against four pathogenic fungal strains. Results indicated that certain derivatives exhibited strong antifungal activity, suggesting their potential use in treating fungal infections .
Cytotoxicity in Melanoma
Another investigation assessed the cytotoxic effects of related compounds on human melanoma cells. The study found that specific derivatives induced cell cycle arrest and reduced melanin production in melanoma cells, highlighting their potential as novel chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
